2-(2,3-Dimethoxyphenyl)benzothiazole
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Overview
Description
2-(2,3-Dimethoxyphenyl)benzothiazole is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmacological activities. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethoxyphenyl)benzothiazole typically involves the condensation of 2-aminothiophenol with 2,3-dimethoxybenzaldehyde. This reaction is often carried out in the presence of a catalyst such as sulfuric acid immobilized on silica gel (H₂SO₄/SiO₂) and an alcohol solvent at room temperature . Another method involves the use of copper(II) acetate (Cu(OAc)₂) as a catalyst, triethylamine, and ethanol as the solvent .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often focus on optimizing yield, purity, and cost-effectiveness. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted. For instance, the use of Fe₃O₄@DOP-Amide/Imid-CuCl₂ nanocomposite as a catalyst in a one-pot three-component reaction has shown high efficiency and reusability .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethoxyphenyl)benzothiazole undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: H₂O₂ and HCl in ethanol at room temperature.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
2-(2,3-Dimethoxyphenyl)benzothiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethoxyphenyl)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound’s ability to bind to these targets disrupts cellular processes, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzothiazole: Known for its anticancer properties but with different substitution patterns.
2-(4-Aminophenyl)benzothiazole: Another benzothiazole derivative with potent antitumor activity.
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610): A fluorinated derivative with enhanced anticancer activity but poor aqueous solubility.
Uniqueness
2-(2,3-Dimethoxyphenyl)benzothiazole stands out due to its specific substitution pattern, which imparts unique biological activities and pharmacokinetic properties. Its dimethoxy groups enhance its solubility and bioavailability, making it a promising candidate for further development in medicinal chemistry .
Properties
CAS No. |
6265-59-4 |
---|---|
Molecular Formula |
C15H13NO2S |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-(2,3-dimethoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H13NO2S/c1-17-12-8-5-6-10(14(12)18-2)15-16-11-7-3-4-9-13(11)19-15/h3-9H,1-2H3 |
InChI Key |
RLFXFUXPVGYCSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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